2-ethoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
2-ETHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of the ring. The compound features a triazole and thiadiazole ring, which are known for their significant pharmacological activities .
Preparation Methods
The synthesis of 2-ETHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves multiple steps. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and ortho esters . Major products formed from these reactions often include derivatives of the original compound, which can exhibit different pharmacological activities .
Scientific Research Applications
2-ETHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has a wide range of scientific research applications. It is used in the development of new pharmaceuticals due to its potential anticancer, antimicrobial, and anti-inflammatory properties . In biology, it is studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . In the industrial sector, it is used as a synthetic intermediate for the production of other complex organic compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The triazole and thiadiazole rings in the compound allow it to form specific interactions with different target receptors, leading to its bioactive profile . These interactions often involve hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-ETHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE include other triazole and thiadiazole derivatives. These compounds often share similar pharmacological activities but can differ in their specific interactions with target receptors . For example, 1,3,4-thiadiazole derivatives are known for their antimicrobial properties, while 1,2,4-oxadiazole derivatives are studied for their antitumor activities . The unique combination of triazole and thiadiazole rings in the compound makes it particularly versatile and potent in its bioactive profile .
Properties
Molecular Formula |
C19H15N3O4S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-(6-oxo-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C19H15N3O4S2/c1-3-25-14-9-12(6-7-13(14)26-11(2)23)10-16-18(24)22-19(28-16)20-17(21-22)15-5-4-8-27-15/h4-10H,3H2,1-2H3/b16-10- |
InChI Key |
XADIGYBPRYJJQM-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC(=O)C |
Origin of Product |
United States |
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